molecular formula C15H17N3O3S B1517254 4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 1030429-68-5

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid

Cat. No. B1517254
M. Wt: 319.4 g/mol
InChI Key: AOJCGOHMSZMZQG-UHFFFAOYSA-N
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Description

“4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid” is a synthetic compound. It is a structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivative .


Synthesis Analysis

The compound is synthesized through a multi-step procedure . The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular formula of the compound is C15H17N3O3S. The structures of the synthesized compounds were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Chemical Reactions Analysis

The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 319.4 g/mol. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and it was found that new benzothiazole derivatives showed better inhibition potency against M. tuberculosis .

Antibacterial Activity

Novel 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been synthesized and evaluated for their antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .

Anti-Inflammatory Activity

The benzothiazole nucleus is a highly important scaffold for drug development, which has been reported to show good anti-inflammatory activity .

Antitumor and Anticancer Activity

Benzothiazole derivatives have been reported to exhibit antitumor and anticancer activities. These compounds have been used in the development of new analogs of bioactive heterocyclic compounds, which is a major challenge in synthetic organic and medicinal chemistry .

Antifungal Activity

Benzothiazole derivatives have also been reported to show antifungal activity . These compounds can be employed as a bioactive scaffold or as a pharmacophore of bioactive molecules .

Antipsychotic Activity

3-(Piperazin-1-yl)-1,2-benzothiazole is a hybrid compound consisting of isothiazole and piperazine moieties, and its derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Future Directions

The compound and its derivatives have potential for further development and study, particularly in the field of antibacterial activity .

properties

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(5-6-14(20)21)17-7-9-18(10-8-17)15-11-3-1-2-4-12(11)22-16-15/h1-4H,5-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJCGOHMSZMZQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSC3=CC=CC=C32)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(1,2-Benzothiazol-3-yl)piperazin-1-yl]-4-oxobutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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